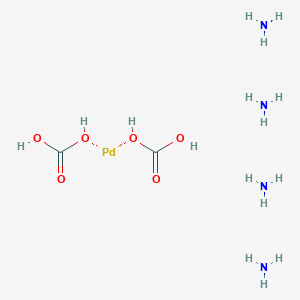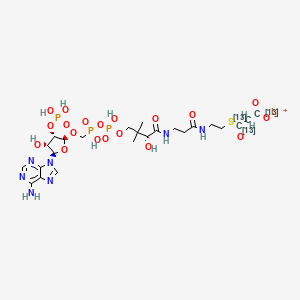
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 is a stable isotope-labeled compound with the molecular formula C9H5D10N3O and a molecular weight of 191.30. It is used in various scientific research applications, including metabolic research, environmental studies, and clinical diagnostics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 typically involves the use of stable isotope labeling techniques. The compound can be synthesized from N,N-diethyl-guanidine and ethyl acetoacetate through a series of chemical reactions. The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes strict quality control measures to ensure the consistency and reliability of the product.
化学反応の分析
Types of Reactions
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pH levels, and the use of specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while substitution reactions can result in the formation of various substituted pyrimidine derivatives.
科学的研究の応用
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as an environmental pollutant standard for detecting air, water, soil, sediment, and food contaminants
作用機序
The mechanism of action of 2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for certain enzymes, such as HIV-1 capsid and human cyclophilin A, which play essential roles in HIV-1 assembly and replication. The stable isotope labeling allows researchers to study the compound’s effects on metabolic pathways and other biological processes .
類似化合物との比較
Similar Compounds
- 2-Diethylamino-6-hydroxy-4-methylpyrimidine (unlabeled)
- 2-Diethylamino-6-methyl-4-pyrimidinol
- 2-Diethylamino-4-hydroxy-6-methylpyrimidine
Uniqueness
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a distinct advantage over similar unlabeled compounds, making it highly valuable in metabolic research, environmental studies, and clinical diagnostics.
特性
分子式 |
C9H15N3O |
|---|---|
分子量 |
191.30 g/mol |
IUPAC名 |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H15N3O/c1-4-12(5-2)9-10-7(3)6-8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13)/i1D3,2D3,4D2,5D2 |
InChIキー |
NQCPECCCWDWTJJ-IZUSZFKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C1=NC(=CC(=O)N1)C)C([2H])([2H])C([2H])([2H])[2H] |
正規SMILES |
CCN(CC)C1=NC(=CC(=O)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


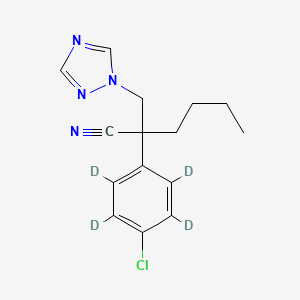
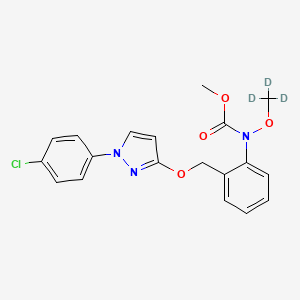
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)

![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
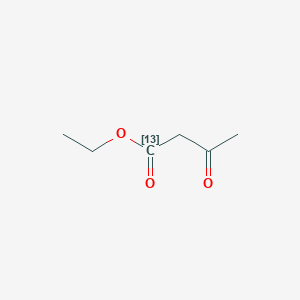
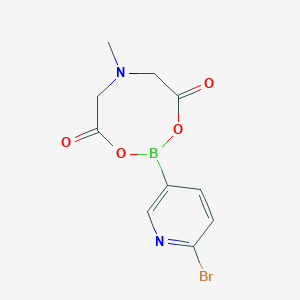
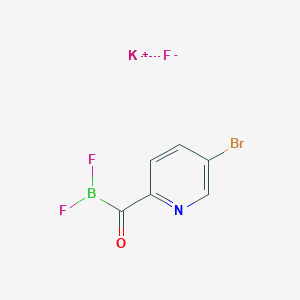
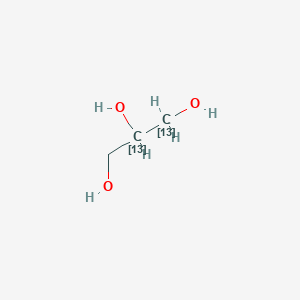
![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)
